An In-depth Technical Guide to the Structure Elucidation of Gefitinib Impurity F
An In-depth Technical Guide to the Structure Elucidation of Gefitinib Impurity F
Introduction: The Imperative of Purity in Targeted Cancer Therapy
Gefitinib (Iressa®) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), specifically for patients with activating mutations in the epidermal growth factor receptor (EGFR).[1][2] As a potent tyrosine kinase inhibitor, its efficacy is directly linked to its precise molecular structure. However, in the lifecycle of any pharmaceutical product—from synthesis to storage—the emergence of impurities is an inevitable challenge. These unintended molecular entities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[2]
Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity exceeding a specified threshold (typically >0.1%).[3] This is not merely a regulatory hurdle; it is a fundamental aspect of patient safety. An unknown impurity could possess its own pharmacological or toxicological profile, potentially impacting the drug's safety and efficacy.
This guide provides an in-depth, field-proven methodology for the structure elucidation of a specific, known impurity of Gefitinib, designated as Impurity F. We will navigate the entire analytical workflow, from the strategic generation of the impurity to its definitive structural confirmation, explaining not just the "how" but the critical "why" behind each experimental choice.
The Genesis of Impurity F: Strategic Forced Degradation
To study an impurity, one must first reliably obtain it. Forced degradation (or stress testing) is the cornerstone technique for intentionally degrading the API under conditions more severe than accelerated stability testing.[4][5] This process provides critical insights into the degradation pathways and helps generate a sufficient quantity of the impurity for isolation and characterization.[6] Gefitinib, like many pharmaceuticals, is subjected to a battery of stress conditions as recommended by ICH guidelines.[6][7][8]
Significant degradation of Gefitinib is commonly observed under acid, base, and oxidative stress conditions.[7][8][9] While Impurity F may be a process-related impurity, understanding its stability and formation under stress is crucial.
Experimental Protocol: Forced Degradation of Gefitinib
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Preparation of Stock Solution: Prepare a stock solution of Gefitinib bulk drug at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux the mixture at 60-80°C for 2-4 hours.[6][10] Cool the solution and neutralize it with an equivalent amount of 1N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Reflux the mixture at 60-80°C for 2-4 hours.[6][10] Cool the solution and neutralize it with an equivalent amount of 1N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3-6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 2-24 hours, monitoring the reaction progress by HPLC.[6]
-
Thermal Degradation: Expose the solid Gefitinib powder to dry heat at 65-80°C for 24-48 hours.[6]
-
Photolytic Degradation: Expose the Gefitinib stock solution to UV light (e.g., 254 nm) for a defined period.[11]
-
Analysis: Dilute each stressed sample with the mobile phase and analyze using a validated stability-indicating HPLC method to profile the resulting impurities.
Data Presentation: Summary of Forced Degradation Outcomes
| Stress Condition | Reagents/Parameters | Typical Outcome for Gefitinib |
| Acid Hydrolysis | 1N HCl, 60-80°C | Significant degradation observed.[7][8] |
| Base Hydrolysis | 1N NaOH, 60-80°C | Significant degradation observed.[7][8] |
| Oxidation | 3-6% H₂O₂, RT | Degradation into N-oxide and other products.[6][8] |
| Thermal | Dry Heat, 80°C | Generally stable, minor degradation.[8] |
| Photolysis | UV light (254 nm) | Generally stable, minor degradation.[8] |
The Analytical Workflow: A Multi-Technique Approach
The elucidation of an unknown structure is a puzzle solved not by a single technique, but by the convergence of evidence from multiple orthogonal analytical methods. The workflow is a systematic process of elimination and confirmation.
Mandatory Visualization: Impurity Elucidation Workflow
Caption: A typical workflow for pharmaceutical impurity identification.
Isolation and Purification: Obtaining Analytical-Grade Impurity F
High-Performance Liquid Chromatography (HPLC) is the workhorse for both detecting and isolating impurities.[2][3] A robust, stability-indicating method must be developed that resolves the impurity of interest from the API and all other byproducts.
Experimental Protocol: HPLC Method for Impurity F
-
Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.
-
Column: A C18 column is a common choice for separating Gefitinib and its related substances (e.g., Agilent XDB-C18, 50 mm x 4.6 mm, 1.8 µm).[7][8]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Gradient Program: A gradient is typically required to resolve all impurities. An example would be starting with a low percentage of Mobile Phase B, ramping up to elute Gefitinib and more non-polar impurities, and then re-equilibrating.
-
Causality: The choice of a C18 column is based on the hydrophobic nature of Gefitinib. The buffered aqueous-organic mobile phase allows for the fine-tuning of retention times by adjusting pH and organic content, ensuring a sharp peak shape and good resolution between the closely eluting API and its impurities.[3]
Once the analytical method is established, it is scaled up to a preparative HPLC system to isolate a sufficient quantity (typically several milligrams) of Impurity F for NMR analysis.
Initial Characterization: Unveiling the Molecular Formula via Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the first step in characterization. Its power lies in providing an extremely accurate mass measurement, which allows for the unambiguous determination of the impurity's elemental composition.
The HRMS Data for Impurity F
Based on available data, Gefitinib Impurity F has the following properties:
-
Chemical Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine.[12]
-
CAS Number: 1502829-45-9.[12]
-
Molecular Formula: C₂₉H₃₇ClFN₅O₄.[12]
-
Molecular Weight: 574.09 g/mol .[12]
Data Presentation: Expected Mass Spectrometry Results
| Analysis | Expected Result | Interpretation |
| HRMS (ESI+) | m/z [M+H]⁺ ≈ 574.25 | Provides the accurate mass of the protonated molecule, confirming the molecular formula C₂₉H₃₇ClFN₅O₄. |
| MS/MS of 574.25 | Key Fragments | Fragmentation of the parent ion reveals structural motifs, such as the loss of a morpholinopropyl group, which helps confirm the connectivity. |
The molecular formula immediately provides a critical insight: compared to Gefitinib (C₂₂H₂₄ClFN₄O₃), Impurity F has gained C₇H₁₃NO. This strongly suggests the addition of another morpholinopropyl group, a hypothesis that must be rigorously confirmed by NMR.
Definitive Proof: Structure Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise atomic connectivity of a molecule. A suite of 1D and 2D experiments is required to piece together the structure.[6][13]
Mandatory Visualization: Core Structures
Caption: Chemical structures of Gefitinib (left) and the elucidated Impurity F (right).
NMR Analysis Strategy
-
¹H NMR: This experiment identifies all the distinct proton environments in the molecule. Key observations would be the appearance of signals corresponding to a second morpholinopropyl chain (additional resonances for -O-CH₂-, -CH₂-CH₂-N-, and morpholine protons) and changes in the chemical shift of protons near the site of modification.
-
¹³C NMR & DEPT-135: This reveals the number of carbon atoms and classifies them as CH, CH₂, CH₃, or quaternary (C). The spectrum for Impurity F would show ~29 distinct carbon signals, including extra signals for the additional side chain.
-
¹⁹F NMR: As Gefitinib is a fluorine-containing drug, ¹⁹F NMR is a simple and powerful tool.[14] It would show a single fluorine resonance, confirming this part of the molecule is intact.
-
2D COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing the connectivity within the two separate morpholinopropyl chains (i.e., linking the O-CH₂ to the central CH₂ and then to the N-CH₂).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of carbon signals based on their known proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. The critical HMBC correlation would be from the protons of the N-CH₂ group of the new side chain to the C4 carbon of the quinazoline ring, definitively proving the point of attachment.
Data Presentation: Hypothetical Key NMR Assignments for Impurity F
| Fragment | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Quinazoline Ring | 8.5 (s, H2), 7.7 (s, H5), 7.2 (s, H8) | 158 (C4), 155 (C7), 108 (C5) | H2 → C4, C9; H5 → C4, C7 |
| Chloro-fluoro-phenyl | 7.9 (dd), 7.4 (m), 7.2 (t) | 155 (C-F), 125 (C-Cl) | H's → C4 |
| Original Side Chain | 4.2 (t, -OCH₂), 2.5 (t, -NCH₂), 2.1 (m, -CH₂-) | 67 (-OCH₂), 58 (-NCH₂) | -OCH₂ → C6 |
| NEW Side Chain | 3.8 (t, -NCH₂) , 2.3 (t, -NCH₂), 1.9 (m, -CH₂-) | 55 (-NCH₂) , 53 (-NCH₂) | -NCH₂ (new) → C4 |
Note: Data are representative. The bolded entry indicates the crucial HMBC correlation that confirms the structure.
The Final Picture: Structure and Formation Mechanism
The cumulative evidence from MS and NMR unequivocally confirms the structure of Gefitinib Impurity F as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine .
The impurity is formed by the N-alkylation of the secondary amine at the C4 position of the quinazoline ring with a second 3-morpholinopropyl group.
Mandatory Visualization: Proposed Formation Mechanism
Caption: Plausible mechanism for the formation of Gefitinib Impurity F.
This impurity is likely a process-related impurity, arising from the presence of an unreacted alkylating agent, such as 1-(3-chloropropyl)morpholine (a precursor to the side chain), in the reaction mixture during the final steps of Gefitinib synthesis. The secondary amine on the Gefitinib core acts as a nucleophile, displacing the chloride to form the tertiary amine structure of Impurity F.
Conclusion
The structure elucidation of Gefitinib Impurity F is a prime example of the rigorous, multi-disciplinary analytical science required in modern drug development. It demonstrates that no single technique is sufficient. The journey from a minute, unidentified peak in an HPLC chromatogram to a fully characterized structure with a plausible formation mechanism relies on a logical and self-validating workflow. High-resolution mass spectrometry provides the molecular formula, but only a comprehensive suite of 1D and 2D NMR experiments can provide the definitive, atom-by-atom connectivity. This meticulous characterization is fundamental to ensuring the quality, safety, and efficacy of critical medications like Gefitinib.
References
-
Venkataramanna, M., Somaraju, I., & Babu, K. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. [Link][7]
-
ResearchGate. (n.d.). Isolation, Identification and Characterization of Gefitinib Novel Degradation Products by NMR and HRMS, Method Development and Validation by UPLC. Request PDF. [Link][13]
-
ResearchGate. (n.d.). Typical chromatogram of forced degradation study of gefitinib ( where X...). [Link][11]
-
Semantic Scholar. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link][8]
-
Scilit. (n.d.). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link][4]
-
Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. (2011). [Link][9]
-
Chandrashekara, K. A., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link][3]
-
Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. (n.d.). SciTechnol. [Link][6]
-
Veeprho. (n.d.). Gefitinib Impurities and Related Compound. [Link][2]
-
PDF. (2025). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link][5]
-
Manipal Research Portal. (n.d.). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. [Link][15]
-
Chandrashekara, K. A., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link][16]
-
Chandrashekara, K. A., et al. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science, 52(8), 799-805. [Link][17]
-
ResearchGate. (n.d.). Summary of forced degradation results. [Link][18]
-
Lakshmana Rao, A., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Chemical Sciences, 3(4), 1305-1314. [Link][10]
-
MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link][14]
-
Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
Sources
- 1. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. scitechnol.com [scitechnol.com]
- 7. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. caslab.com [caslab.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researcher.manipal.edu [researcher.manipal.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]

